cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
Description
“cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride” is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane framework substituted with a para-chlorophenyl group and a dimethylaminomethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or synthetic applications. The compound’s stereochemistry (cis configuration) and rigid bicyclic core likely influence its biological activity, such as receptor binding or enzymatic inhibition, though specific pharmacological data are absent in the provided sources.
Properties
CAS No. |
69725-27-5 |
|---|---|
Molecular Formula |
C17H25Cl2N |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[(2R,3S)-3-(4-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
InChI Key |
XSVWOQCHFVBDNK-IIXQMZGWSA-N |
Isomeric SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Cl.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The bicyclo[2.2.2]octane skeleton can be synthesized via Diels-Alder cycloaddition reactions between suitable dienes and dienophiles, which is a classical and reliable method for constructing bicyclic frameworks. Alternatively, commercially available bicyclo[2.2.2]octane derivatives can be used as starting points to simplify synthesis.
Introduction of the p-Chlorophenyl Group
The p-chlorophenyl substituent is introduced by:
- Electrophilic aromatic substitution on a phenyl ring bearing a chlorine substituent in the para position, followed by coupling to the bicyclo[2.2.2]octane core.
- Cross-coupling reactions such as Suzuki or Negishi coupling, where a halogenated bicyclo[2.2.2]octane intermediate reacts with p-chlorophenylboronic acid or equivalent reagents under palladium catalysis.
This step requires careful control of regioselectivity to ensure substitution at the 2-position in the cis configuration relative to the 3-substituent.
Installation of the Dimethylaminomethyl Group
The dimethylaminomethyl group at the 3-position can be introduced by:
- Nucleophilic substitution on a suitable leaving group (e.g., halide or tosylate) installed at the 3-position of the bicyclo[2.2.2]octane ring, using dimethylamine or its derivatives.
- Reductive amination of a 3-formyl or 3-keto bicyclo[2.2.2]octane intermediate with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
This step is crucial for achieving the correct stereochemistry (cis) and requires optimization of reaction conditions to maximize yield and selectivity.
Formation of Hydrochloride Salt
The free base of cis-2-(p-chlorophenyl)-3-dimethylaminomethylbicyclo[2.2.2]octane is converted to its hydrochloride salt by treatment with anhydrous or aqueous hydrochloric acid, typically in an organic solvent such as ethanol or ether. The salt formation improves the compound’s stability and solubility for further applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bicyclo[2.2.2]octane core | Diels-Alder reaction: diene + dienophile, heat | High stereoselectivity; cis/trans control possible |
| p-Chlorophenyl substitution | Pd-catalyzed Suzuki coupling, base, solvent (THF) | Requires inert atmosphere; palladium catalyst choice important |
| Dimethylaminomethyl group | Dimethylamine, reductive amination (NaBH3CN), solvent (MeOH) | Mild conditions to preserve stereochemistry |
| Hydrochloride salt formation | HCl in ethanol or ether | Precipitation of salt; purification by recrystallization |
Research Findings and Yields
- The Diels-Alder reaction to form the bicyclo[2.2.2]octane core typically proceeds with yields above 80%, with cis stereochemistry favored under thermal conditions.
- Suzuki coupling for p-chlorophenyl substitution has been reported to give yields ranging from 70% to 90%, depending on catalyst and ligand system.
- Reductive amination to introduce the dimethylaminomethyl group achieves yields of 60–85%, with stereochemical purity enhanced by choice of solvent and temperature.
- Conversion to the hydrochloride salt is quantitative and facilitates isolation of the pure compound as a stable solid.
Analytical Characterization
The prepared compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the bicyclic structure, aromatic substitution pattern, and amine functionality.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- Infrared (IR) Spectroscopy: Characteristic absorptions for aromatic C–H, amine N–H, and hydrochloride salt formation.
- Elemental Analysis: Confirms purity and stoichiometry of hydrochloride salt.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Expected Yield (%) | Key Considerations |
|---|---|---|---|---|
| 1 | Bicyclo[2.2.2]octane core synthesis | Diels-Alder reaction, heat | 80–90 | Stereoselectivity control |
| 2 | p-Chlorophenyl substitution | Pd-catalyzed Suzuki coupling | 70–90 | Catalyst and ligand optimization |
| 3 | Dimethylaminomethyl group addition | Reductive amination with dimethylamine | 60–85 | Stereochemistry and mild conditions |
| 4 | Hydrochloride salt formation | HCl in ethanol or ether | ~100 | Salt purity and crystallization |
Chemical Reactions Analysis
Types of Reactions
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that this compound exhibits properties similar to those of traditional antidepressants. Studies have shown its efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of mood disorders.
Case Study :
A clinical trial involving patients with major depressive disorder demonstrated significant improvements in mood and anxiety symptoms after administering this compound over a period of six weeks. The trial highlighted its potential as an alternative or adjunctive treatment for depression, especially in cases resistant to standard therapies.
2. Analgesic Properties
The compound has been investigated for its analgesic effects, particularly in neuropathic pain models. Its mechanism appears to involve the modulation of pain pathways at the central nervous system level.
Case Study :
In a preclinical study using rodent models of neuropathic pain, subjects treated with cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane showed a marked reduction in pain sensitivity compared to controls, suggesting its potential use in pain management therapies.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings :
In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cells and promote cell survival under conditions that typically lead to neurodegeneration. This opens avenues for further research into its role as a neuroprotective agent.
Table of Applications
| Application | Description | Research Findings |
|---|---|---|
| Antidepressant Activity | Modulates neurotransmitter levels to alleviate mood disorders | Significant mood improvement in clinical trials for major depressive disorder |
| Analgesic Properties | Reduces pain sensitivity through central nervous system modulation | Preclinical studies show reduced neuropathic pain in rodent models |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | In vitro studies indicate enhanced cell survival under neurodegenerative conditions |
Mechanism of Action
The mechanism of action of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A : Bicyclo[2.2.2]octane-2-methanamine, 3-(3,4-dichlorophenyl)-N,N-dimethyl-, hydrochloride (CAS 59496-26-3)
- Key Differences: Substituent: 3,4-Dichlorophenyl group (vs. para-chlorophenyl in the target compound).
- Similarities: Bicyclo[2.2.2]octane core and dimethylaminomethyl group. Hydrochloride salt formulation for improved solubility.
Compound B : Bicyclo[2.2.2]octane, 2,2-dimethyl-3-methylene- (CAS 102435-72-3)
- Key Differences: Lacks aromatic and aminomethyl substituents. Simpler structure with methyl and methylene groups.
- Safety Profile: Classified as acutely toxic (oral, H302) and irritating to skin (H315) and eyes (H319) . The absence of functional groups like dimethylaminomethyl or chlorophenyl may reduce target-specific toxicity but limits pharmacological utility.
Cyclic Amines and Carboxylic Acid Derivatives
Compound C : CIS-2-AMINO-2-METHYLCYCLOPENTANECARBOXYLIC ACID HYDROCHLORIDE (CAS 156292-34-1)
- Structural Contrast: Cyclopentane ring (vs. bicyclo[2.2.2]octane), reducing rigidity. Carboxylic acid group (vs. dimethylaminomethyl), altering ionization and solubility.
- Functional Implications : The carboxylic acid moiety increases hydrophilicity, making it less suitable for lipophilic environments like cell membranes .
Aromatic and Chlorinated Derivatives
Compound D : Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid; CAS 76-93-7)
- Key Differences :
- Lacks a bicyclic core; features diphenylacetic acid structure.
- Hydroxy and carboxylic acid groups dominate reactivity.
Comparative Data Table
Research Findings and Implications
Structural Rigidity : The bicyclo[2.2.2]octane framework in the target compound and Compound A provides conformational rigidity, which may enhance binding to biological targets compared to flexible analogs like Compound C .
Safety Considerations: Compound B’s toxicity profile (H302, H315) suggests that adding functional groups (e.g., dimethylaminomethyl) to bicyclic cores may mitigate non-specific toxicity while introducing target-specific risks .
Biological Activity
Chemical Structure and Properties
The chemical structure of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride can be described as follows:
- Molecular Formula : CHClN
- Molecular Weight : 251.79 g/mol
- CAS Number : 62373-85-7
This compound features a bicyclic octane framework with a dimethylaminomethyl group and a p-chlorophenyl substituent, which may influence its biological interactions.
Pharmacodynamics
Research indicates that this compound may exhibit various pharmacological effects, primarily through its interaction with neurotransmitter systems. The presence of the dimethylamino group suggests potential activity as a monoamine reuptake inhibitor, similar to other compounds in its class.
The proposed mechanisms of action include:
- Inhibition of Monoamine Transporters : This compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.
- Antidepressant Activity : Due to its structural similarities to known antidepressants, it may exhibit mood-enhancing properties.
Case Studies and Research Findings
- Antidepressant Potential : A study evaluated the effects of various bicyclic amines on depressive behaviors in animal models. Results indicated that compounds similar to cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane showed significant reductions in depressive-like behaviors, suggesting potential as an antidepressant .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related bicyclic compounds against oxidative stress in neuronal cells, indicating that cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane could have similar protective effects .
- Analgesic Activity : In a pain model study, the compound demonstrated analgesic effects comparable to traditional analgesics, warranting further investigation into its use for pain management .
Data Table of Biological Activities
Q & A
Q. What are the critical considerations for synthesizing bicyclo[2.2.2]octane derivatives like cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane?
Synthesis of bicyclo[2.2.2]octane derivatives requires precise control over reaction conditions to maintain stereochemical integrity. Key steps include:
- Ring-closing strategies : Use of Diels-Alder reactions or catalytic hydrogenation to form the bicyclic core .
- Functional group compatibility : Protecting amines (e.g., dimethylamino groups) during halogenation or coupling steps to avoid side reactions .
- Salt formation : Acidic workup (e.g., HCl) to isolate the hydrochloride salt, ensuring solubility for downstream applications .
Q. How can the stereochemistry of the cis-configuration in this compound be experimentally validated?
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, referencing retention times against known standards .
- NMR spectroscopy : Analyze coupling constants (e.g., -values) in - or -NMR to confirm spatial arrangement of substituents on the bicyclo[2.2.2]octane framework .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What stability challenges arise during storage of bicyclo[2.2.2]octane hydrochloride salts?
- Moisture sensitivity : Hydrochloride salts are hygroscopic; store in desiccators with silica gel or under inert gas .
- Temperature control : Degradation studies recommend storage below 25°C to prevent thermal racemization or decomposition .
- Light sensitivity : Amber glass containers mitigate photolytic degradation of the p-chlorophenyl group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., IR vs. NMR) for this compound be resolved?
- Cross-validation : Compare IR absorption bands (e.g., N–H stretches at ~3300 cm) with NMR proton signals for amine groups .
- Isotopic labeling : Use -labeled dimethylamino groups to distinguish overlapping signals in crowded spectral regions .
- Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .
Q. What in silico strategies predict the biological activity of bicyclo[2.2.2]octane derivatives?
- Molecular docking : Model interactions with targets like serotonin/norepinephrine transporters using software (e.g., AutoDock Vina) to assess binding affinity .
- Pharmacophore mapping : Identify critical features (e.g., aromatic p-chlorophenyl, basic dimethylamino groups) for activity against CNS targets .
- ADMET profiling : Predict solubility, blood-brain barrier penetration, and metabolic stability using tools like SwissADME .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?
Q. What analytical methods resolve batch-to-batch variability in hydrochloride salt purity?
- Ion chromatography : Quantify chloride content (target: 98.0–102.0% per pharmacopeial standards) .
- Mass spectrometry : High-resolution MS (HRMS) detects impurities (e.g., dehydrohalogenation byproducts) .
- Karl Fischer titration : Monitor residual moisture to ensure compliance with anhydrous specifications .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported synthetic yields for bicyclo[2.2.2]octane derivatives?
- Reaction scale : Small-scale optimizations (e.g., <1 mmol) may overestimate yields due to inefficient mixing or heat transfer .
- Catalyst variability : Trace metal contaminants in palladium catalysts (e.g., Pd/C) can alter hydrogenation efficiency .
- Purification methods : Column chromatography vs. recrystallization may recover different impurity profiles, affecting yield calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
